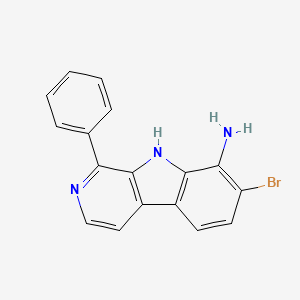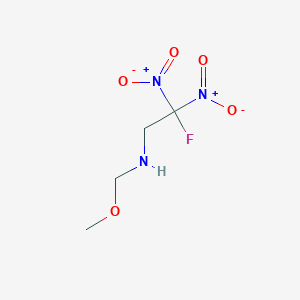![molecular formula C17H39NO3S2Si B12557494 N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine CAS No. 142348-30-9](/img/structure/B12557494.png)
N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine: is an organosilicon compound known for its unique properties and applications. This compound is characterized by the presence of both ethylsulfanyl and triethoxysilyl groups, making it versatile in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine typically involves a series of organic synthesis steps. One common method includes the reaction of 3-(triethoxysilyl)propylamine with ethylsulfanyl ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with the presence of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to remove any impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triethoxysilyl group, converting it to a silanol group.
Substitution: The ethylsulfanyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Silanol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent and catalyst in organic synthesis, facilitating reactions such as amination, condensation, and polymerization.
Biology: In biological research, it can be used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality.
Industry: Widely used in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine involves its ability to interact with various molecular targets through its functional groups. The ethylsulfanyl groups can form strong interactions with metal ions, while the triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds. These interactions enable the compound to act as a versatile reagent and catalyst in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
3-(Triethoxysilyl)propylamine: Similar in structure but lacks the ethylsulfanyl groups.
Bis[3-(triethoxysilyl)propyl]amine: Contains two triethoxysilyl groups but no ethylsulfanyl groups.
Uniqueness: N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine is unique due to the presence of both ethylsulfanyl and triethoxysilyl groups, which provide it with distinct reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
142348-30-9 |
|---|---|
Molekularformel |
C17H39NO3S2Si |
Molekulargewicht |
397.7 g/mol |
IUPAC-Name |
N,N-bis(2-ethylsulfanylethyl)-3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C17H39NO3S2Si/c1-6-19-24(20-7-2,21-8-3)17-11-12-18(13-15-22-9-4)14-16-23-10-5/h6-17H2,1-5H3 |
InChI-Schlüssel |
WUAOFUFGHXAHEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCN(CCSCC)CCSCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)


![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)

![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)




![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)



